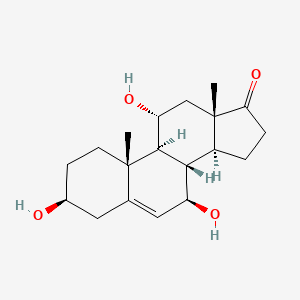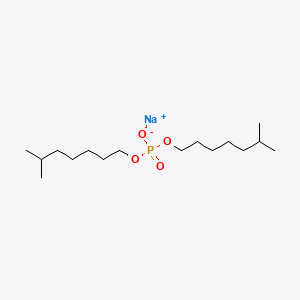
p-(N-(1-(Dimethylcarbamoyl)ethyl)acetamido)benzoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(N-(1-(Dimethylcarbamoyl)ethyl)acetamido)benzoic acid ethyl ester is an organic compound with a complex structure It is used in various scientific and industrial applications due to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-(N-(1-(Dimethylcarbamoyl)ethyl)acetamido)benzoic acid ethyl ester typically involves multiple steps. One common method includes the esterification of p-aminobenzoic acid followed by the introduction of the dimethylcarbamoyl and acetamido groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve efficiency. These methods are designed to scale up the production while maintaining the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
p-(N-(1-(Dimethylcarbamoyl)ethyl)acetamido)benzoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound.
Reduction: Often used to modify the ester group.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
The reactions typically involve reagents such as oxidizing agents, reducing agents, and nucleophiles. Conditions may include specific temperatures, pressures, and pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
p-(N-(1-(Dimethylcarbamoyl)ethyl)acetamido)benzoic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of coatings, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of p-(N-(1-(Dimethylcarbamoyl)ethyl)acetamido)benzoic acid ethyl ester involves its interaction with specific molecular targets. These interactions can lead to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Shares structural similarities and is used in similar applications.
Benzocaine: Another ester of p-aminobenzoic acid, commonly used as a local anesthetic.
Uniqueness
p-(N-(1-(Dimethylcarbamoyl)ethyl)acetamido)benzoic acid ethyl ester is unique due to its specific functional groups and the resulting chemical properties. These properties make it suitable for specialized applications in various fields.
Propiedades
Número CAS |
97021-19-7 |
|---|---|
Fórmula molecular |
C16H22N2O4 |
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
ethyl 4-[acetyl-[1-(dimethylamino)-1-oxopropan-2-yl]amino]benzoate |
InChI |
InChI=1S/C16H22N2O4/c1-6-22-16(21)13-7-9-14(10-8-13)18(12(3)19)11(2)15(20)17(4)5/h7-11H,6H2,1-5H3 |
Clave InChI |
WDQRDEBMPODPPU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N(C(C)C(=O)N(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)



![2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate](/img/structure/B13777550.png)






